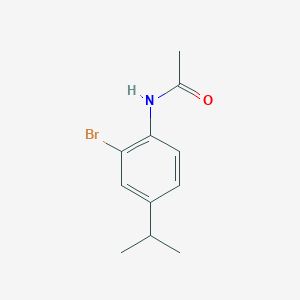

N-(2-Bromo-4-isopropylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromo-4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBZDELTWFHAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292992 | |

| Record name | 4-Acetamido-3-bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68748-07-2 | |

| Record name | 68748-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamido-3-bromocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide from 2-bromo-4-isopropylaniline

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthesis is achieved through the N-acetylation of 2-bromo-4-isopropylaniline using acetic anhydride. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations, and details methods for purification and analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to successfully and safely perform this synthesis, troubleshoot potential issues, and validate the final product's identity and purity.

Introduction: Significance and Context

N-aryl acetamides are a cornerstone structural motif in medicinal chemistry and materials science. The introduction of an acetyl group to an aniline nitrogen serves multiple purposes: it can act as a protecting group to temper the amine's reactivity towards oxidation or electrophilic substitution, or it can be an integral pharmacophore contributing to a molecule's biological activity.[1] Halogenated N-aryl acetamides are particularly significant as they provide a versatile chemical handle for further molecular elaboration through reactions like cross-coupling, enabling the construction of complex molecular architectures.[2]

The target molecule, this compound, combines these features, making it a key building block for more complex derivatives. This guide presents a reliable and reproducible method for its synthesis, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Reaction Principle and Mechanism

The is a classic example of nucleophilic acyl substitution.[3] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

Mechanism Breakdown:

-

Nucleophilic Attack: The nitrogen atom of 2-bromo-4-isopropylaniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, acetate or water) to yield the final, neutral this compound product and acetic acid as a byproduct.

Caption: Nucleophilic acyl substitution mechanism for aniline acetylation.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from established methods for the acetylation of anilines and is designed for robustness.[1] The rationale for each step is explained to provide a deeper understanding of the process.

Materials and Equipment

| Compound Name | CAS No. | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. |

| 2-Bromo-4-isopropylaniline | 51605-97-1 | 214.10 | 1.0 g | 1.0 |

| Acetic Anhydride | 108-24-7 | 102.09 | 0.52 mL | 1.2 |

| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 0.77 g | 2.0 |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~0.4 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | - |

| 95% Ethanol | 64-17-5 | 46.07 | As needed | - |

Equipment: 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, graduated cylinders, Pasteur pipettes, ice bath, Büchner funnel, vacuum filtration apparatus, filter paper, glassware for recrystallization, melting point apparatus, TLC plates (silica gel).

Step-by-Step Synthesis Procedure

-

Dissolution and Salt Formation: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 2-bromo-4-isopropylaniline in 15 mL of deionized water. The aniline is likely to be immiscible. Add approximately 0.4 mL of concentrated hydrochloric acid dropwise while stirring.

-

Causality: The HCl protonates the basic aniline, forming the corresponding anilinium chloride salt. This salt is soluble in water, creating a homogeneous solution essential for an efficient reaction.[2]

-

-

Reagent Preparation: In a separate container, prepare a solution of 0.77 g of sodium acetate in 5 mL of deionized water. Measure 0.52 mL of acetic anhydride.

-

Acetylation Reaction: To the stirred solution of the anilinium chloride salt, add the 0.52 mL of acetic anhydride in one portion. Immediately follow this by adding the prepared sodium acetate solution.

-

Causality: Acetic anhydride is the acetylating agent. The sodium acetate acts as a base to neutralize the HCl and the acetic acid byproduct formed during the reaction, which drives the equilibrium towards the product.[1] A white precipitate of the product should form almost instantly.

-

-

Reaction Completion and Isolation: Continue stirring the mixture for 15 minutes. Cool the flask in an ice bath for at least 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (10-15 mL each) to remove any remaining salts and water-soluble impurities.

Purification via Recrystallization

-

Transfer the crude solid product to a clean Erlenmeyer flask.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not dissolve easily, add more hot solvent dropwise until a clear solution is obtained.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

Once crystal formation appears complete, place the flask in an ice bath for 20-30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and allow them to air dry completely.

Caption: General workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

| Technique | Purpose | Expected Observations |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | The product spot should have a different Rf value than the starting aniline and be a single spot after purification. |

| Melting Point | Assess purity. | A sharp melting point range close to the literature value indicates high purity. |

| ¹H NMR | Structural confirmation. | Expect signals for the acetyl methyl group (~2.2 ppm), isopropyl protons, and aromatic protons. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Structural confirmation. | Expect signals for the carbonyl carbon (~168-170 ppm), acetyl methyl, isopropyl carbons, and six distinct aromatic carbons. |

| Infrared (IR) Spectroscopy | Confirm functional groups. | Look for a strong C=O stretch (amide I band) around 1660 cm⁻¹ and an N-H stretch around 3280 cm⁻¹. |

| Mass Spectrometry (MS) | Determine molecular weight. | The molecular ion peak (M+) should correspond to the molecular weight of the product (C₁₁H₁₄BrNO), showing the characteristic isotopic pattern for bromine. |

Safety and Handling

Proper safety precautions are mandatory for this procedure. The primary hazards are associated with the reagents.

-

Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water.[4] It causes severe skin burns and eye damage and is harmful if inhaled.[5][6]

-

Concentrated Hydrochloric Acid: Corrosive and causes severe skin and eye burns. Vapors can cause respiratory irritation. Handle with the same level of PPE as acetic anhydride.

-

2-Bromo-4-isopropylaniline: Harmful if swallowed or in contact with skin.[9] Causes skin and serious eye irritation.[9] Avoid inhalation and skin contact.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Spills: Neutralize small spills of acid or anhydride with sodium bicarbonate and absorb with an inert material like sand or vermiculite before disposal.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction due to impure starting material. | Ensure the purity of the 2-bromo-4-isopropylaniline. If it is old or discolored, consider purification by distillation or chromatography before use.[10] |

| Incorrect stoichiometry of reagents. | Carefully re-measure all reagents. A slight excess of the acetylating agent is often beneficial.[11] | |

| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted starting material, di-acetylated product). | Attempt purification by column chromatography. Try dissolving the oil in a minimal amount of a suitable solvent and inducing crystallization by scratching the flask or adding a seed crystal.[12] |

| Incomplete removal of acidic byproducts. | Ensure thorough washing of the crude product with water and/or a dilute sodium bicarbonate solution. | |

| Discolored Product (Yellow/Brown) | Oxidation of the aniline starting material or product. | Perform the reaction and work-up promptly. Using high-purity, fresh reagents can minimize discoloration.[12] Recrystallization with a small amount of activated charcoal can often remove colored impurities. |

Conclusion

The N-acetylation of 2-bromo-4-isopropylaniline is a straightforward and efficient method for producing this compound. By understanding the chemical principles behind each step—from the initial acid-base chemistry to the final purification—researchers can reliably obtain a high-purity product. Adherence to the detailed protocol and stringent safety measures outlined in this guide will ensure a successful and safe synthesis, providing a crucial building block for further research and development endeavors.

References

- BenchChem.

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021). [Link]

- BenchChem.

-

YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). [Link]

-

ResearchGate. Approaches for the N‐acetylation of anilines. [Link]

-

CPAChem. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

-

Organic Syntheses. Acetamide, N-bromo-. [Link]

-

LookChem. Purification of Aniline. [Link]

-

RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023). [Link]

-

Quora. What safety precautions should you take when working with acetic anhydride?. (2020). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

NJ.gov. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

-

The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

Sciencemadness Discussion Board. question an N-acetylation of aniline, using aspirin. (2009). [Link]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.

-

MOLBASE. This compound. [Link]

-

Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). [Link]

-

ResearchGate. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

-

PubChem. 2-Bromo-4-isopropylaniline. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. quora.com [quora.com]

- 8. nj.gov [nj.gov]

- 9. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide

Abstract

This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of N-(2-Bromo-4-isopropylphenyl)acetamide. This compound serves as a valuable intermediate in various fields of organic synthesis, including the development of novel pharmaceutical agents and agrochemicals. The synthesis is achieved through the N-acetylation of 2-Bromo-4-isopropylaniline using acetic anhydride. This document moves beyond a simple recitation of steps, delving into the underlying reaction mechanism, critical safety protocols, and robust methods for purification and characterization. The procedures outlined herein are designed to be self-validating, ensuring researchers can achieve a high-purity final product with confidence. All procedural and safety recommendations are grounded in authoritative chemical literature and safety data.

Reaction Principle and Mechanism

The synthesis of this compound from 2-Bromo-4-isopropylaniline is a classic example of nucleophilic acyl substitution.[1] This reaction is fundamental in organic chemistry for the formation of amide bonds, a ubiquitous linkage in bioactive molecules.

Overall Reaction Scheme

The primary amine of 2-Bromo-4-isopropylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of the corresponding acetamide and acetic acid as a byproduct. The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which also helps to moderate the reaction rate.

Figure 1. Overall reaction for the N-acetylation of 2-Bromo-4-isopropylaniline.

Figure 1. Overall reaction for the N-acetylation of 2-Bromo-4-isopropylaniline.

Mechanistic Pathway

The mechanism proceeds through a two-step addition-elimination pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the carbonyl carbon of acetic anhydride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The acetate ion then acts as a base, abstracting a proton from the positively charged nitrogen atom to yield the final, neutral amide product and acetic acid.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.

-

Reagent Charging: In the round-bottom flask, dissolve 2-Bromo-4-isopropylaniline (e.g., 5.0 g, ~23.3 mmol) in glacial acetic acid (20 mL). Stir the mixture until the aniline is fully dissolved.

-

Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (e.g., 2.6 mL, ~28.0 mmol, 1.2 equivalents) dropwise to the aniline solution. An exotherm may be observed.

-

Reaction: After the addition is complete, gently heat the reaction mixture to 50-60°C using a heating mantle and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly and with stirring into a beaker containing crushed ice (~150 g). A precipitate should form immediately.

-

Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove acetic acid. Then, wash with a cold, saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (2 x 30 mL).

Step-by-Step Purification (Recrystallization)

-

Solvent Selection: Transfer the crude, air-dried solid to an Erlenmeyer flask. Ethanol/water is a common solvent system for recrystallizing acetanilides.

-

Dissolution: Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being hot-filtered to remove the charcoal.

-

Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Then add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry them in a vacuum oven or desiccator to a constant weight.

Product Characterization

Physical Appearance and Yield Calculation

The final product, this compound, should be an off-white to light tan crystalline solid. Calculate the percentage yield based on the limiting reagent (2-Bromo-4-isopropylaniline).

Melting Point Analysis

Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.

Spectroscopic Analysis

Confirm the identity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR. The expected spectral features are outlined below. While specific data for the title compound is not readily available in the provided search results, analogous data for similar structures can be used for comparison. [2][3]

| Analysis Type | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons (3H) with characteristic splitting patterns. - Amide N-H proton (1H, broad singlet). - Acetyl methyl protons (3H, singlet, ~2.1-2.2 ppm). - Isopropyl methine proton (1H, septet). - Isopropyl methyl protons (6H, doublet). |

| ¹³C NMR | - Carbonyl carbon (~168-170 ppm). - Aromatic carbons (6 signals). - Acetyl methyl carbon (~24 ppm). - Isopropyl carbons. |

| FTIR (cm⁻¹) | - N-H stretch (broad, ~3300-3200). - C=O stretch (strong, ~1660-1680). - Aromatic C-H and C=C stretches. |

References

- SAFETY DATA SHEET - 2-Bromo-4-isopropylaniline. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Bromo-4-isopropylaniline. Fisher Scientific.

- SOP for Water Reactive Compounds (Class I) - Acetic Anhydride. University of California, Irvine.

- Supporting information - Characterization of the products. The Royal Society of Chemistry.

- Acetamide, N-bromo - Organic Syntheses Procedure. Organic Syntheses.

- SAFETY DATA SHEET - 2,6-Dibromo-4-isopropylaniline. Thermo Fisher Scientific.

- Acetic Anhydride Safety Sheet. Purdue University.

- N-(4-Bromo-2-isopropyl-phenyl)-2-chloro-acetamide. SynHet.

- Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Inform

- This compound. MOLBASE.

- N-(2-Bromo-4-nitrophenyl)acetamide. A2B Chem.

- 2-Bromoacetamide synthesis and purific

- P Bromoaniline

- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.

- 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum. ChemicalBook.

- 2-Bromo-N-(4-bromophenyl)acetamide.

- Method for synthesizing bromoacetamide.

- 2-Bromo-4-isopropylaniline. PubChem.

Sources

N-(2-Bromo-4-isopropylphenyl)acetamide starting material preparation

An In-depth Technical Guide to the Preparation of N-(2-Bromo-4-isopropylphenyl)acetamide

Introduction: Strategic Synthesis of a Key Chemical Intermediate

This compound is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical research sectors. Its structure, featuring an acetamido group, an isopropyl substituent, and a strategically placed bromine atom, offers multiple points for further chemical modification. The bromine atom, in particular, is a versatile functional handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

This guide provides a comprehensive, technically-grounded overview of a reliable two-step pathway for the preparation of this compound. The synthesis begins with the selective bromination of 4-isopropylaniline to generate the key intermediate, 2-bromo-4-isopropylaniline. This is followed by the acylation of the intermediate to yield the final target compound. The protocols described herein are designed to be self-validating, with an emphasis on explaining the chemical principles that underpin the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Part 1: Synthesis of the Starting Material: 2-Bromo-4-isopropylaniline

The initial and most critical phase of this synthesis is the regioselective bromination of 4-isopropylaniline. The success of the entire sequence hinges on the controlled introduction of a single bromine atom at the position ortho to the powerful activating amino group.

Causality of Experimental Design

The amino group (-NH₂) of 4-isopropylaniline is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the isopropyl group, the substitution is directed primarily to the two ortho positions. To achieve mono-substitution and prevent the formation of di-bromo byproducts, the reaction conditions must be carefully controlled. Using a less reactive brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), or controlling the stoichiometry and temperature when using bromine, is a common strategy.[1] The choice of solvent is also critical; polar aprotic solvents like dichloromethane or acetonitrile can facilitate the reaction while managing reactivity.

Experimental Workflow: Bromination of 4-Isopropylaniline

The following diagram outlines the logical flow from the commercially available starting material to the essential intermediate, 2-bromo-4-isopropylaniline.[2]

Caption: Workflow for the synthesis of 2-bromo-4-isopropylaniline.

Detailed Protocol: Synthesis of 2-Bromo-4-isopropylaniline

Materials:

-

4-Isopropylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylaniline in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the reaction rate and selectivity.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The succinimide byproduct will precipitate as a white solid.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

-

Quenching & Work-up: Filter the reaction mixture to remove the succinimide. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine species), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain pure 2-bromo-4-isopropylaniline as a colorless to yellow liquid.[3]

Safety: 2-Bromo-4-isopropylaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Acylation to this compound

With the key intermediate in hand, the final step is the formation of the amide bond. This is a robust and high-yielding nucleophilic acyl substitution reaction.

Mechanism and Rationale

The nitrogen atom of the amino group in 2-bromo-4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.[2] A base, like pyridine or triethylamine, is often added to scavenge the acidic byproduct (acetic acid), driving the reaction to completion. The reaction is typically exothermic and proceeds readily at or slightly above room temperature.

Reaction Mechanism: Nucleophilic Acyl Substitution

The following diagram illustrates the step-wise mechanism for the formation of the amide.

Caption: Mechanism of acetylation of 2-bromo-4-isopropylaniline.

Detailed Protocol: Synthesis of this compound

Materials:

-

Acetic Anhydride (1.1 eq)[2]

-

Pyridine (catalytic or as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 2-bromo-4-isopropylaniline in dichloromethane in a round-bottom flask with a magnetic stirrer. Add a catalytic amount of pyridine.

-

Reagent Addition: Add acetic anhydride dropwise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting aniline is fully consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product should begin to solidify upon concentration.

-

Purification: The resulting solid is purified by recrystallization.

Part 3: Purification, Characterization, and Data

The final stage involves purifying the synthesized compound and confirming its identity and purity through analytical methods.

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization, such as ethanol/water or hexanes/ethyl acetate. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to obtain this compound as a white or off-white solid.[6]

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of the starting materials and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Bromo-4-isopropylaniline | 51605-97-1 | C₉H₁₂BrN | 214.10[4] | Liquid | N/A |

| This compound | 68748-07-2 | C₁₁H₁₄BrNO | 272.14 | Solid | 129[6] |

Expected Analytical Data:

-

¹H NMR: Expect characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted ring), a singlet for the acetamido methyl group, and a broad singlet for the N-H proton.

-

IR Spectroscopy: Key peaks would include an N-H stretch (~3300 cm⁻¹), a C=O stretch for the amide (~1660 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

References

-

4-Bromo-N-isopropylaniline. ChemBK. [Link]

-

2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337. PubChem. [Link]

-

Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]

-

4-bromo-n-isopropylaniline (C9H12BrN). PubChemLite. [Link]

-

This compound. MOLBASE. [Link]

-

2-Bromo-4-isopropylaniline. MySkinRecipes. [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

- Preparation method of bromoaniline.

- Preparation method of 2-bromo-4-fluoroacetanilide.

Sources

- 1. echemi.com [echemi.com]

- 2. N-(2-bromo-4-isopropylphenyl)acetamide68748-07-2,Purity96%_CHEMSTEP [molbase.com]

- 3. 2-BROMO-4-ISOPROPYLANILINE CAS#: 51605-97-1 [amp.chemicalbook.com]

- 4. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-isopropylaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. N-(2-BROMO-4-ISOPROPYL-PHENYL)-ACETAMIDE | 68748-07-2 [amp.chemicalbook.com]

An In-Depth Guide to the NMR Spectroscopic Characterization of N-(2-Bromo-4-isopropylphenyl)acetamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of N-(2-Bromo-4-isopropylphenyl)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical principles, expected spectral features, and a robust experimental protocol for acquiring and interpreting ¹H and ¹³C NMR data. By explaining the causality behind experimental choices and grounding the methodology in authoritative standards, this guide serves as a self-validating tool for the unambiguous structural elucidation and purity assessment of this important chemical intermediate.

Introduction to this compound and the Role of NMR

This compound is a substituted aromatic amide whose structural confirmation is critical for its use in synthetic chemistry and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed information about the molecule's atomic connectivity and chemical environment. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, NMR provides an unambiguous fingerprint of the molecular structure, confirming its identity and assessing its purity.

This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra of the target molecule, provide a validated experimental workflow for data acquisition, and offer a logical framework for spectral interpretation.

Diagram 1: Molecular Structure and Atom Numbering

A numbered structure of this compound.

Theoretical Principles and Predicted Spectral Features

A priori analysis of the molecular structure allows for the prediction of key features in the ¹H and ¹³C NMR spectra. These predictions are based on the effects of electronegativity, aromaticity, and spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment.

-

Aromatic Protons (H3, H5, H6): The 1,2,4-trisubstituted benzene ring will produce a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm).

-

H6: This proton is ortho to the electron-withdrawing acetamido group and is expected to be the most downfield of the aromatic signals. It should appear as a doublet, split by the meta proton H5. The typical coupling constant for meta coupling (⁴J) is small, around 2-3 Hz.[1]

-

H3: This proton is ortho to the bromine atom. It will be split by the meta proton H5, appearing as a doublet of doublets (dd).

-

H5: This proton is situated between the bromine and isopropyl groups. It will be split by two meta protons (H3 and H6), likely resulting in a doublet of doublets.

-

-

Amide Proton (NH): This proton's chemical shift is highly variable and solvent-dependent, typically appearing as a broad singlet (δ 7.5-9.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace amounts of water.[2]

-

Isopropyl Group (CH and CH₃): This group gives rise to a characteristic pattern.

-

Methine (CH): A septet (or multiplet) will appear due to coupling with the six equivalent methyl protons. Its chemical shift will likely be in the δ 2.8-3.2 ppm range.

-

Methyl (2 x CH₃): A doublet will be observed due to coupling with the single methine proton, integrating to six protons. This signal is expected in the upfield region (δ 1.2-1.4 ppm). The typical coupling constant (³J) for vicinal protons in an alkyl chain is around 7 Hz.[3]

-

-

Acetyl Methyl Group (CH₃): This group will produce a sharp singlet integrating to three protons, typically found around δ 2.1-2.3 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, one for each unique carbon atom.

-

Aromatic Carbons (C1-C6): These will resonate in the δ 110-150 ppm region.[5]

-

C1 (C-N) and C4 (C-isopropyl): These quaternary carbons will likely have higher chemical shifts due to substitution.

-

C2 (C-Br): The carbon directly attached to bromine will show a signal in the lower end of the aromatic region (around δ 115-125 ppm).

-

C3, C5, C6 (C-H): These carbons will appear in the typical aromatic region.

-

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm.[6]

-

Isopropyl Carbons (CH and CH₃): The methine carbon will be found around δ 30-35 ppm, while the two equivalent methyl carbons will appear further upfield (δ 20-25 ppm).

-

Acetyl Methyl Carbon (CH₃): This carbon will also be in the upfield region, typically around δ 24-26 ppm.[7]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is based on established best practices.

Diagram 2: Experimental Workflow for NMR Analysis

A standardized workflow for NMR sample preparation and data acquisition.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[8]

-

Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9]

-

Solvent Selection & Dissolution:

-

Add approximately 0.6-0.7 mL of a deuterated solvent.[10]

-

Causality: Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and minimal interference. However, if the amide NH proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The hydrogen bonding capability of DMSO slows down the proton exchange rate, resulting in a sharper NH signal.[11][12][13]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For most commercially available deuterated solvents with TMS pre-added, this step is not necessary.[14]

-

Transfer and Filtration: Vortex the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton wool in the pipette to prevent issues with magnetic field homogeneity (shimming).[9][14]

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Field Strength | 400 MHz | 100 MHz | To be reported for each spectrum.[15] |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | As chosen in sample preparation. |

| Spectral Width | -1 to 10 ppm | 0 to 200 ppm | To encompass all expected signals.[16] |

| Number of Scans | 8-16 | 512-2048 | ¹³C requires more scans due to low natural abundance. |

| Relaxation Delay (d1) | 1-2 s | 2-5 s | Allows for full magnetization recovery between pulses. |

| Acquisition Time (at) | 2-4 s | 1-2 s | Determines the resolution of the spectrum. |

| Pulse Angle | 30-45° | 30-45° | A smaller pulse angle allows for faster repetition. |

| Temperature | Ambient (e.g., 298 K) | Ambient (e.g., 298 K) | Should be kept constant and reported.[15] |

Data Analysis and Spectral Interpretation

The final step is to process the raw data and assign the observed signals to the molecular structure.

¹H NMR Spectrum: Data Interpretation

The processed ¹H NMR spectrum should be analyzed for chemical shift (δ), integration, multiplicity, and coupling constants (J).[17]

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl CH₃ | ~1.25 | 6H | Doublet (d) | ~7.0 |

| Acetyl CH₃ | ~2.20 | 3H | Singlet (s) | N/A |

| Isopropyl CH | ~3.00 | 1H | Septet (sept) | ~7.0 |

| Aromatic H3, H5 | ~7.2-7.4 | 2H | Multiplet (m) | See below |

| Aromatic H6 | ~8.1-8.3 | 1H | Doublet (d) | ~2.0 (meta) |

| Amide NH | ~7.8 (broad) | 1H | Broad Singlet (br s) | N/A |

Note: The aromatic region may exhibit complex second-order effects. H6 is significantly deshielded due to its position ortho to the amide group, a known deshielding effect in ortho-substituted anilides.[18]

¹³C NMR Spectrum: Data Interpretation

The ¹³C spectrum provides a count of unique carbon atoms and information about their chemical environment.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted δ (ppm) |

| Isopropyl CH₃ | ~23.9 |

| Acetyl CH₃ | ~24.8 |

| Isopropyl CH | ~33.5 |

| C2 (C-Br) | ~118.0 |

| Aromatic C-H | ~125-130 |

| Aromatic C-N, C-C(isopropyl) | ~135-145 |

| Carbonyl (C=O) | ~168.5 |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles and protocols outlined in this guide, allows for the definitive characterization of this compound. By correlating the predicted chemical shifts, integrations, and coupling patterns with experimentally acquired data, researchers can confidently verify the structure and purity of the compound. The use of standardized reporting formats ensures that the data is clear, reproducible, and aligns with the rigorous standards of the scientific community.[16][19]

References

-

NMR Guidelines for ACS Journals. (2013). American Chemical Society. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

-

Englander, S. W., & Kallenbach, N. R. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [Link]

-

Bai, Y., & Englander, S. W. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. ResearchGate. [Link]

-

Walter, W., & Ruess, K. P. (1971). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. ResearchGate. [Link]

-

Experimental reporting. The Royal Society of Chemistry. [Link]

-

ACS Research Data Guidelines. American Chemical Society. [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

-

Bai, Y., et al. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Protein Science, 4(11), 2435-2443. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]

-

Enthaler, S., et al. (2012). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Supplementary Information. [Link]

-

Khetrapal, C. L., & Dhingra, M. M. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 59(4), 225-233. [Link]

-

Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. [Link]

-

GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. (2015). Organic Synthesis International. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

-

12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts. [Link]

-

5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. [Link]

-

Archontaki, H. A., et al. (2002). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]

- 8. scribd.com [scribd.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. organomation.com [organomation.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. ACS Research Data Guidelines [researcher-resources.acs.org]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. researchgate.net [researchgate.net]

- 19. Experimental reporting [rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-(2-Bromo-4-isopropylphenyl)acetamide

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

N-(2-Bromo-4-isopropylphenyl)acetamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom and an isopropyl group on the phenyl ring, as well as an acetamide functionality, presents a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of this compound. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and the rationale behind the observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the meticulous characterization of organic molecules.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of publicly available, experimentally verified spectra for this compound, the following data has been generated using validated NMR prediction software and is supported by the analysis of structurally analogous compounds. These predictions provide a robust framework for the interpretation of the compound's NMR spectra.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, the acetamide methyl protons, and the amide N-H proton.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~ 7.8 - 8.2 | d | 1H | ~ 8.5 |

| NH | ~ 7.5 - 8.0 | br s | 1H | - |

| H-3 | ~ 7.4 - 7.6 | d | 1H | ~ 2.0 |

| H-5 | ~ 7.2 - 7.4 | dd | 1H | ~ 8.5, 2.0 |

| CH (CH₃)₂ | ~ 2.9 - 3.1 | sept | 1H | ~ 7.0 |

| C(O)CH ₃ | ~ 2.1 - 2.3 | s | 3H | - |

| CH(C H₃)₂ | ~ 1.2 - 1.4 | d | 6H | ~ 7.0 |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of different chemical environments, each carbon atom in this compound will resonate at a characteristic chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 168 - 170 |

| C -4 | ~ 145 - 148 |

| C -1 | ~ 135 - 138 |

| C -2 | ~ 115 - 118 |

| C -6 | ~ 128 - 131 |

| C -5 | ~ 125 - 128 |

| C -3 | ~ 122 - 125 |

| C H(CH₃)₂ | ~ 33 - 36 |

| C (O)CH₃ | ~ 24 - 26 |

| CH(C H₃)₂ | ~ 23 - 25 |

Detailed Spectral Analysis and Interpretation

A thorough understanding of the electronic effects of the substituents on the aromatic ring is paramount for the accurate assignment of the NMR signals. The acetamido group (-NHCOCH₃) is an ortho, para-directing activator, while the bromine atom is a deactivating ortho, para-director. The isopropyl group is a weak activating ortho, para-director.

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 7.2 - 8.2 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern. The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent acetamido group. It will appear as a doublet due to coupling with the H-5 proton. The H-3 proton, situated between the bromine and isopropyl groups, will likely appear as a doublet with a smaller coupling constant, arising from meta-coupling to H-5. The H-5 proton will be a doublet of doublets, being coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling).

-

Amide Proton (δ 7.5 - 8.0 ppm): The N-H proton of the acetamide group typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

-

Isopropyl Group (δ 1.2 - 1.4 and 2.9 - 3.1 ppm): The isopropyl group will give rise to two distinct signals. The six methyl protons are equivalent and will appear as a doublet, coupled to the single methine proton. The methine proton will be a septet due to coupling with the six equivalent methyl protons.

-

Acetamide Methyl Group (δ 2.1 - 2.3 ppm): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (δ 168 - 170 ppm): The carbonyl carbon of the acetamide group is significantly deshielded and appears at the downfield end of the spectrum.

-

Aromatic Carbons (δ 115 - 148 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the isopropyl group (C-4) and the carbon attached to the nitrogen (C-1) are expected to be the most downfield among the protonated aromatic carbons due to the electron-donating nature of their substituents. The carbon bonded to the bromine atom (C-2) will also be downfield. The remaining aromatic carbons (C-3, C-5, and C-6) will appear at intermediate chemical shifts.

-

Isopropyl Carbons (δ 23 - 36 ppm): The methine carbon of the isopropyl group will be more downfield than the two equivalent methyl carbons.

-

Acetamide Methyl Carbon (δ 24 - 26 ppm): The methyl carbon of the acetamide group will appear in the aliphatic region of the spectrum.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[1][2] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[1]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.[3]

-

Sample Handling:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[4]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically adequate.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of 0 to 12 ppm is generally sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualization of Molecular Structure and Key Relationships

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound with atom numbering for NMR assignment and a conceptual workflow for its synthesis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Conceptual synthetic workflow for this compound.

Conclusion: A Powerful Analytical Approach

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR data for this compound. By combining predictive methodologies with the analysis of analogous compounds, a comprehensive and reliable interpretation of the NMR spectra has been presented. The provided experimental protocols offer a practical framework for acquiring high-quality data, ensuring the accurate structural characterization and purity assessment of this important synthetic intermediate. As a senior application scientist, I emphasize the critical role of NMR spectroscopy in modern chemical research and development, where precise structural information is the cornerstone of innovation.

References

- Small molecule NMR sample preparation. (2023, August 29). Retrieved from a relevant university facility website.

- Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from a relevant instrument manufacturer's guide.

- How to Choose Deuterated NMR Solvents. (n.d.). Retrieved from a chemical supplier's technical note.

- Acylation of Aniline Explained. (n.d.).

- Predict 13C carbon NMR spectra. (n.d.).

- Troubleshooting 1H NMR Spectroscopy. (n.d.). Retrieved from a university chemistry department's resource page.

- Mechanism of aniline acetylation reaction. (2011).

- NMR Sample Preparation: The Complete Guide. (n.d.).

Sources

mass spectrometry analysis of N-(2-Bromo-4-isopropylphenyl)acetamide

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-(2-Bromo-4-isopropylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a substituted aromatic amide of interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the compound's behavior under common mass spectrometry conditions. We will explore the predictable fragmentation pathways under Electron Ionization (EI), detail robust analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a logical framework for spectral interpretation. This guide is intended for researchers, scientists, and professionals who require not just data, but actionable intelligence from their analytical instrumentation.

Introduction: The Analytical Imperative

This compound (CAS No. 68748-07-2) is a halogenated aromatic amide.[1][2] Such molecules often serve as crucial intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals. The precise confirmation of its molecular structure and purity is paramount for ensuring the validity of subsequent synthetic steps and the safety of final products. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios (m/z) of the parent molecule and its characteristic fragments. This guide provides the foundational principles and practical methodologies to achieve a confident and comprehensive MS-based characterization of this compound.

Physicochemical Profile and Structural Features

A thorough understanding of the molecule's properties is the first step in developing a sound analytical method.

| Property | Value | Source |

| IUPAC Name | N-(2-bromo-4-propan-2-ylphenyl)acetamide | N/A |

| CAS Number | 68748-07-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | Calculated |

| Average Molecular Weight | 256.14 g/mol | Calculated |

| Monoisotopic Mass | 255.02586 Da (for ⁷⁹Br) / 257.02381 Da (for ⁸¹Br) | Calculated |

| Melting Point | 129 °C | [2] |

| Boiling Point | 366.4±35.0 °C (Predicted) | [2] |

| Structure |  | N/A |

The key structural features that dictate its mass spectrometric behavior are:

-

Aromatic Ring: A stable core that influences ion stability.

-

Acetamide Group: A site for characteristic cleavages, particularly the amide C-N bond.

-

Isopropyl Group: Prone to benzylic-type cleavage, leading to the loss of a methyl group.

-

Bromine Atom: A heavy halogen with two abundant isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), which provides a definitive isotopic signature in the mass spectrum.

Principles of Ionization: Choosing the Right Tool

The choice of ionization technique is the most critical parameter in MS analysis, dictating the nature and extent of fragmentation.

-

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3][4] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[5] EI is exceptionally powerful for structural elucidation because the resulting fragmentation patterns act as a molecular fingerprint, which can be compared against libraries or interpreted from first principles. It is the ideal method for confirming the identity of a synthesized compound when coupled with Gas Chromatography (GC).

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[6] ESI imparts very little excess energy, resulting in minimal fragmentation.[7][8] The primary ion observed is typically the protonated molecule, [M+H]⁺. This makes ESI, often coupled with Liquid Chromatography (LC), the preferred method for accurately determining the molecular weight of a compound and for analyzing thermally labile molecules.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

The utility of EI-MS lies in its predictable fragmentation, which allows for the de-novo structural confirmation of this compound. The molecular ion (M⁺•) will appear as a doublet of peaks of nearly equal intensity at m/z 255 and 257, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

The primary fragmentation routes are:

-

Benzylic Cleavage (Loss of Methyl Radical): The most favored initial fragmentation for alkyl-substituted aromatics is the cleavage of the bond beta to the aromatic ring.[9] In this case, the isopropyl group readily loses a methyl radical (•CH₃, 15 Da) to form a highly stable secondary benzylic cation. This will produce prominent fragment ions at m/z 240/242 .

-

Alpha-Cleavage of the Amide (Loss of Ketenyl Radical): A common pathway for N-aryl acetamides is the cleavage of the N-CO bond.[10][11] The loss of the ketenyl radical (•CH₂CO, 42 Da) is less common than the loss of ketene. A more characteristic fragmentation is the cleavage resulting in the formation of an acylium ion.

-

Formation of the Acylium Ion: Alpha-cleavage at the carbonyl group, breaking the C-N bond, results in the formation of the stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a very common fragment for acetamides and is often a prominent peak in the spectrum.

-

Loss of Ketene via Rearrangement: A rearrangement can lead to the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in the radical cation of 2-bromo-4-isopropylaniline. This will produce fragment ions at m/z 213/215 .

-

Loss of Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br, 79/81 Da). This will produce a fragment ion at m/z 176 .

These primary fragments can undergo further sequential losses to generate a complete fragmentation tree.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following protocols are designed to be self-validating and robust, providing a clear path from sample to result.

GC-EI-MS Protocol for Structural Confirmation

This workflow is the gold standard for identifying a known small molecule and elucidating the structure of a new one.

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of approximately 10 µg/mL. High concentrations can saturate the detector and cause peak tailing.

-

-

Instrumentation (GC-MS):

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless inlet, set to 250°C. Use a 10:1 split ratio for initial screening.

-

Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for this type of analyte.

-

Oven Program: Initial temperature of 100°C for 1 minute, then ramp at 15°C/minute to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Instrumentation (MS):

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) source, temperature set to 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole, temperature set to 150°C.

-

Acquisition Mode: Scan mode, over a mass range of m/z 40 to 350.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the M⁺• and [M+2]⁺• peaks at m/z 255 and 257.

-

Identify and assign structures to the major fragment ions based on the predicted pathways.

-

LC-ESI-MS Protocol for Molecular Weight Confirmation

This workflow is optimal for rapid molecular weight confirmation, especially for samples in solution or as part of a high-throughput screening process.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a working concentration of 1-5 µg/mL using a solution that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is a common additive used to promote protonation and improve ionization efficiency in positive ion mode.[6]

-

-

Instrumentation (LC-MS):

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Instrumentation (MS):

-

MS System: Waters Xevo TQ-S or equivalent.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (a low voltage is used to minimize in-source fragmentation).

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr (Nitrogen).

-

Acquisition Mode: Scan mode, over a mass range of m/z 100 to 350.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak.

-

Identify the protonated molecule [M+H]⁺. This will appear as a doublet at m/z 256.0 and 258.0 .

-

Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 278.0/280.0.

-

Data Interpretation: Synthesizing the Evidence

A successful analysis integrates data from both techniques to build an irrefutable structural confirmation.

Summary of Expected Key Ions:

| Ion (m/z) | Ionization Mode | Formula | Identity | Rationale |

| 255 / 257 | EI | [C₁₁H₁₄BrNO]⁺• | Molecular Ion (M⁺•) | Parent molecule radical cation. |

| 256 / 258 | ESI | [C₁₁H₁₅BrNO]⁺ | Protonated Molecule ([M+H]⁺) | Parent molecule + H⁺. |

| 240 / 242 | EI | [C₁₀H₁₁BrNO]⁺• | [M - CH₃]⁺• | Loss of methyl from isopropyl group. |

| 213 / 215 | EI | [C₉H₁₂BrN]⁺• | [M - C₂H₂O]⁺• | Loss of neutral ketene. |

| 176 | EI | [C₁₁H₁₄NO]⁺• | [M - Br]⁺• | Loss of bromine radical. |

| 43 | EI | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acylium ion from C-N cleavage. |

The presence of the characteristic 1:1 isotopic doublet for all bromine-containing fragments is the most definitive evidence. In the EI spectrum, the high abundance of the m/z 240/242 fragment would strongly support the presence and position of the isopropyl group. The m/z 43 peak confirms the acetamide moiety. In the ESI spectrum, the dominant peak should be the protonated molecule at m/z 256/258, confirming the molecular weight with high confidence.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when approached with a foundational understanding of the molecule's structure and the principles of ionization. Electron Ionization provides a rich tapestry of fragment ions that serve as a structural fingerprint, ideal for definitive identification. Electrospray Ionization offers a gentle alternative for unambiguous molecular weight confirmation. By employing the robust protocols detailed in this guide, researchers can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their scientific and developmental endeavors.

References

-

MOLBASE. This compound. Available at: [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

NIH National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). Available at: [Link]

-

Wikipedia. Electron ionization. (2023). Available at: [Link]

-

NIH National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Available at: [Link]

-

LCGC International. Electron Ionization for GC–MS. (2020). Available at: [Link]

-

Chemguide. fragmentation patterns in mass spectra. Available at: [Link]

-

Research and Reviews: Journal of Chemistry. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Available at: [Link]

-

Wikipedia. Electrospray ionization. (2023). Available at: [Link]

-

PubMed. Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. (2012). Available at: [Link]

-

ResearchGate. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). Available at: [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. N-(2-BROMO-4-ISOPROPYL-PHENYL)-ACETAMIDE | 68748-07-2 [amp.chemicalbook.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. youtube.com [youtube.com]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-(2-Bromo-4-isopropylphenyl)acetamide

An In-depth Technical Guide to N-(2-Bromo-4-isopropylphenyl)acetamide for Advanced Research

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

This compound is a substituted aromatic amide that serves as a valuable building block in synthetic organic chemistry. While not a widely commercialized end-product, its true significance lies in its potential as a versatile intermediate for the construction of more complex molecular architectures. The presence of multiple functional groups—an acetamido moiety, an isopropyl group, and a strategically placed bromine atom—provides researchers with several handles for molecular elaboration. The acetamido group is a well-known pharmacophore and a key structural unit in many active pharmaceutical ingredients (APIs). Furthermore, the aryl bromide is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This guide offers a senior-level perspective on the core physical and chemical properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and drug development workflows. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a predictive and practical framework for laboratory applications.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure and fundamental identifiers is the bedrock of all subsequent experimental design.

Chemical Structure

The molecular architecture features a benzene ring substituted with an acetamido group, a bromine atom ortho to the amide, and an isopropyl group para to the amide.

Caption: Chemical structure of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 68748-07-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | Calculated |

| Molecular Weight | 256.14 g/mol | Calculated |

| Synonyms | 4-Acetamido-3-bromocumene | [1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and appropriate solvent systems for reactions and purifications. The data below are a combination of reported values and chemically predicted parameters.

| Property | Value | Source(s) |

| Appearance | Solid (predicted) | - |

| Melting Point | 129 °C | [1] |

| Boiling Point | 366.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.356 ± 0.06 g/cm³ | [1] |

| pKa (Amide N-H) | 14.16 ± 0.70 (Predicted) | [1] |

| Storage | Room temperature | [1] |

Solubility Profile

-

Aqueous Solubility : Expected to be very low. The molecule is dominated by the hydrophobic aromatic ring and isopropyl group. The amide functionality offers some polarity, but not enough to overcome the nonpolar character.

-

Organic Solubility : Expected to be soluble in a range of common organic solvents. Good solubility is predicted in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and alcohols (methanol, ethanol). It is likely moderately soluble in nonpolar solvents like hexanes, with solubility increasing upon heating, which is a key consideration for purification by recrystallization.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of the target compound are paramount for its use in further research.

Recommended Synthetic Protocol: N-Acetylation

The most direct and efficient synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 2-Bromo-4-isopropylaniline. The use of acetic anhydride is a standard and high-yielding method for this transformation[2][3].

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-Bromo-4-isopropylaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of pyridine (~0.1 eq).

-

Reagent Addition: Cool the flask in an ice-water bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution. Causality: The reaction is exothermic; dropwise addition at 0 °C helps to control the temperature and prevent side reactions.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine and any unreacted aniline), saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine. Causality: This series of washes systematically removes impurities and byproducts, simplifying the final purification.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexanes is recommended. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra for this specific compound are not publicly cataloged, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is a critical skill for confirming the identity of newly synthesized molecules.

3.2.1 ¹H NMR Spectroscopy (Predicted for CDCl₃, 400 MHz)

-

δ ~ 7.8-8.2 ppm (singlet, 1H): This broad singlet corresponds to the amide N-H proton. Its chemical shift can be variable and it will exchange with D₂O.

-

δ ~ 7.5 ppm (doublet, J ≈ 2 Hz, 1H): Aromatic proton at C3, ortho to the bromine and meta to the isopropyl group. It appears as a doublet due to coupling with the C5 proton.

-